molecular formula C18H30O2 B14715351 2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione CAS No. 20784-82-1

2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione

Cat. No.: B14715351
CAS No.: 20784-82-1
M. Wt: 278.4 g/mol
InChI Key: VUBWATNLIMMKFP-UHFFFAOYSA-N
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Description

2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione is an organic compound with the molecular formula C18H30O2 It is a derivative of cyclohexene, characterized by the presence of three tert-butyl groups and two ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione typically involves the reaction of 2,6-di-tert-butylphenol with suitable oxidizing agents. One common method includes the use of secondary amines as catalysts to facilitate the formation of the desired product. The reaction conditions often involve the dropwise addition of secondary amines to reduce the dosages required and improve the yield .

Industrial Production Methods

Industrial production of this compound may involve optimized conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact. The process may also include steps to remove by-products and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinone derivatives, alcohols, and substituted cyclohexene compounds.

Scientific Research Applications

2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione involves its interaction with various molecular targets. The compound can act as an antioxidant, preventing the oxidation of other molecules. It may also interact with enzymes and proteins, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butylcyclohexa-2,5-diene-1,4-dione: A similar compound with two tert-butyl groups and similar structural features.

    2,6-Di-tert-butylphenol: Another related compound used in similar applications.

Uniqueness

2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione is unique due to the presence of three tert-butyl groups, which provide steric hindrance and influence its reactivity.

Properties

CAS No.

20784-82-1

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

2,5,6-tritert-butylcyclohex-2-ene-1,4-dione

InChI

InChI=1S/C18H30O2/c1-16(2,3)11-10-12(19)13(17(4,5)6)14(15(11)20)18(7,8)9/h10,13-14H,1-9H3

InChI Key

VUBWATNLIMMKFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C(C(=O)C(=CC1=O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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